molecular formula C9H9FO3 B1582747 Methyl 2-fluoro-3-methoxybenzoate CAS No. 958991-48-5

Methyl 2-fluoro-3-methoxybenzoate

Cat. No.: B1582747
CAS No.: 958991-48-5
M. Wt: 184.16 g/mol
InChI Key: GRWBDUGTSMVZOH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where a fluorine atom is substituted at the 2-position and a methoxy group is attached at the 3-position of the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Direct Esterification: this compound can be synthesized through the esterification of 2-fluoro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-fluoro-3-methoxybenzene with chloroform and aluminum chloride to form the corresponding ketone, followed by reduction and esterification.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes under controlled conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and aldehydes.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine-substituted position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-fluoro-3-methoxybenzoic acid, 2-fluoro-3-methoxybenzaldehyde.

  • Reduction: 2-fluoro-3-methoxybenzyl alcohol, 2-fluoro-3-methoxybenzylamine.

  • Substitution: 2-hydroxy-3-methoxybenzoate, 2-amino-3-methoxybenzoate.

Scientific Research Applications

Methyl 2-fluoro-3-methoxybenzoate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the development of pharmaceuticals and agrochemicals. Its applications extend to the fields of medicinal chemistry, where it is used in the synthesis of various bioactive compounds.

Mechanism of Action

Methyl 2-fluoro-3-methoxybenzoate is structurally similar to other fluorinated benzoic acid derivatives, such as Methyl 3-fluoro-4-methoxybenzoate and Methyl 2-fluoro-4-methoxybenzoate. These compounds share the common feature of a fluorine atom on the benzene ring but differ in the position of the methoxy group. The unique positioning of the substituents in this compound gives it distinct chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

  • Methyl 3-fluoro-4-methoxybenzoate

  • Methyl 2-fluoro-4-methoxybenzoate

  • Methyl 2-fluoro-5-methoxybenzoate

  • Methyl 3-fluoro-5-methoxybenzoate

Properties

IUPAC Name

methyl 2-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWBDUGTSMVZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343876
Record name Methyl 2-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958991-48-5
Record name Methyl 2-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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